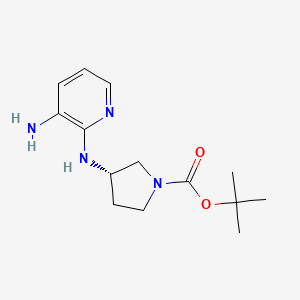

(S)-tert-Butyl 3-((3-aminopyridin-2-yl)amino)pyrrolidine-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (3S)-3-[(3-aminopyridin-2-yl)amino]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-8-6-10(9-18)17-12-11(15)5-4-7-16-12/h4-5,7,10H,6,8-9,15H2,1-3H3,(H,16,17)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEUIHEJKMNHETP-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)NC2=C(C=CC=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)NC2=C(C=CC=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 3-((3-aminopyridin-2-yl)amino)pyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or other nitrogen-containing precursors.

Introduction of the Pyridine Moiety: The pyridine moiety is introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the pyrrolidine intermediate.

Protection and Deprotection Steps: Protecting groups such as tert-butyl are often used to protect reactive functional groups during the synthesis. These groups are later removed under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 3-((3-aminopyridin-2-yl)amino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of aminopyridine compounds, including (S)-tert-Butyl 3-((3-aminopyridin-2-yl)amino)pyrrolidine-1-carboxylate, exhibit inhibitory effects on receptor tyrosine kinases (RTKs), particularly the TAM family kinases (Tyro3, Axl, and Mer). These kinases are implicated in several cancers due to their role in promoting cell survival and proliferation. Inhibiting their activity can lead to reduced tumor growth and metastasis .

Neurological Disorders

The compound's structural features suggest potential applications in treating neurological disorders. Aminopyridine derivatives have been explored for their ability to enhance synaptic transmission and promote neuronal survival. This is particularly relevant for conditions like multiple sclerosis and amyotrophic lateral sclerosis (ALS), where neuroprotection is crucial .

Inhibition of Kinase Activity

The mechanism by which this compound exerts its effects involves the inhibition of specific kinases. The binding affinity of the compound to the active sites of these kinases can disrupt their signaling pathways, leading to decreased cellular proliferation and increased apoptosis in cancer cells .

Metal Chelation

Some studies suggest that similar compounds can act as metal chelators, which may play a role in their biological activity by modulating metal ion availability within cells. This property is particularly relevant in the context of neurodegenerative diseases where metal ion homeostasis is disrupted .

In Vitro Studies

In vitro assays have demonstrated that this compound can significantly inhibit the growth of various cancer cell lines when tested against control groups. For instance, one study reported an IC50 value indicating potent inhibitory activity against specific cancer cell lines associated with TAM kinase overexpression .

Animal Models

Animal studies have further validated the therapeutic potential of this compound. In models of breast cancer, administration of the compound resulted in a marked reduction in tumor size compared to untreated controls. These findings support its potential as a candidate for further development into a pharmaceutical agent .

Data Summary Table

| Application Area | Potential Use | Mechanism of Action | Key Findings |

|---|---|---|---|

| Anticancer Activity | Inhibition of TAM kinases | Disruption of RTK signaling pathways | Significant reduction in tumor growth |

| Neurological Disorders | Neuroprotection | Enhancement of synaptic transmission | Improved neuronal survival in model systems |

| Metal Chelation | Modulation of metal ion levels | Chelation effects influencing cellular processes | Potential role in treating neurodegeneration |

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-((3-aminopyridin-2-yl)amino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that regulate cellular functions.

Comparison with Similar Compounds

Substituent Effects

- Amino vs. Nitro Group (): Replacing the 3-amino group with nitro increases molecular weight by 30 g/mol and introduces electron-withdrawing effects, altering reactivity (e.g., nitro groups are reducible to amines).

- NH vs. 278.35).

- Pyridine vs.

Steric and Electronic Considerations

- Methoxy-Iodo Substituents () : The 6-iodo-3-methoxy group introduces steric bulk and electron-donating effects, which may hinder reactions at the pyridine ring.

Biological Activity

(S)-tert-Butyl 3-((3-aminopyridin-2-yl)amino)pyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's biological activity, synthesizing findings from various studies, including structure-activity relationships (SAR), pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the molecular formula C14H22N4O2. It features a pyrrolidine ring substituted with an aminopyridine moiety, which is significant for its biological interactions.

Antitumor Activity

Research indicates that compounds with similar structural features exhibit notable antitumor properties. For instance, derivatives of aminopyridines have shown effectiveness against various cancer cell lines by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The presence of the pyrrolidine ring may enhance the binding affinity to target enzymes involved in tumor proliferation.

Anti-inflammatory Effects

Compounds containing pyridine and pyrrolidine structures have been documented to possess anti-inflammatory effects. These effects are often mediated through the inhibition of pro-inflammatory cytokines and pathways such as NF-kB signaling . The specific mechanism for this compound requires further elucidation but suggests potential in treating inflammatory diseases.

Antimicrobial Properties

Aminopyridine derivatives have also been explored for their antimicrobial activities. Studies on related compounds indicate they can disrupt bacterial cell wall synthesis or inhibit protein synthesis, suggesting a similar potential for this compound .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key factors include:

- Substitution Patterns : Variations in the position and type of substituents on the pyridine ring can significantly alter potency.

- Stereochemistry : The (S) configuration may enhance binding to biological targets compared to its (R) counterpart.

- Pyrrolidine Modifications : Alterations in the pyrrolidine ring structure can affect solubility and bioavailability.

Case Study 1: Anticancer Activity

A study investigated a series of aminopyridine derivatives, revealing that those with a similar backbone to (S)-tert-butyl 3-((3-aminopyridin-2-yl)amino)pyrrolidine exhibited IC50 values in the low micromolar range against breast cancer cell lines MCF-7 and MDA-MB-231. The mechanism was attributed to CDK inhibition, leading to cell cycle arrest and apoptosis .

Case Study 2: Anti-inflammatory Mechanism

In a model of lipopolysaccharide (LPS)-induced inflammation, compounds structurally related to our target demonstrated reduced levels of TNF-alpha and IL-6, indicating potential as anti-inflammatory agents. The inhibition of JNK signaling pathways was noted, suggesting a protective effect against inflammation-induced cellular damage .

Data Tables

Q & A

Basic Question

- Hydrolysis : The tert-butyl ester is prone to degradation under acidic/basic conditions. Store at –20°C in anhydrous DMSO or under nitrogen .

- Light Sensitivity : Protect from UV exposure by using amber vials.

- Purity Monitoring : Regularly check via HPLC; impurities (e.g., de-esterified products) can accelerate decomposition .

How can structure-activity relationship (SAR) studies be conducted for this compound?

Advanced Question

- Analog Synthesis : Modify the aminopyridine group (e.g., halogen substitution) or pyrrolidine substituents (e.g., hydroxymethyl vs. chloromethyl) .

- Biological Testing : Screen analogs against panels of kinases or GPCRs to identify key pharmacophores.

- Data Analysis : Use multivariate regression to correlate structural features (e.g., logP, polar surface area) with activity .

What analytical methods resolve contradictions in reported spectral data for this compound?

Advanced Question

- Cross-Validation : Compare NMR data across multiple solvents (CDCl₃ vs. DMSO-d₆) to confirm peak assignments .

- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals, particularly for pyrrolidine ring protons .

- Reference Standards : Synthesize or procure a certified reference material to calibrate analytical instruments .

What are the safety considerations for handling this compound?

Basic Question

- Toxicity : Similar pyrrolidine derivatives show acute toxicity (LD₅₀ ~200 mg/kg in rodents). Use PPE (gloves, goggles) and work in a fume hood .

- Spill Management : Neutralize with inert absorbents (vermiculite) and dispose as hazardous waste .

How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

Advanced Question

- ADME Prediction : Use software like Schrödinger’s QikProp to estimate bioavailability, BBB penetration, and CYP450 interactions.

- Metabolic Hotspots : Identify labile sites (e.g., ester groups) for stabilization via fluorination or steric shielding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.